4-(Methylsulfonyl)benzylamine

Catalog No.
S703088
CAS No.
4393-16-2
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl)benzylamine

CAS Number

4393-16-2

Product Name

4-(Methylsulfonyl)benzylamine

IUPAC Name

(4-methylsulfonylphenyl)methanamine

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3

InChI Key

VMNXLLDFGVEBLE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN

The exact mass of the compound 4-(Methylsulfonyl)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylsulfonyl)benzylamine (CAS: 4393-16-2) is a highly versatile, electron-deficient primary amine utilized extensively as a building block in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a strongly electron-withdrawing and highly polar methylsulfonyl (-SO2CH3) group at the para position, this compound serves as a robust pharmacophore and synthetic intermediate. The sulfonyl moiety not only provides two potent hydrogen-bond acceptors but also significantly alters the physicochemical profile of the benzylic amine, making it a critical reagent for synthesizing amides, sulfonamides, and secondary/tertiary amines where basicity attenuation and enhanced aqueous solubility are required [1].

Substituting 4-(Methylsulfonyl)benzylamine with generic alternatives like unsubstituted benzylamine or other electron-withdrawing analogs (e.g., 4-(Trifluoromethyl)benzylamine) frequently compromises both process outcomes and final material performance. While benzylamine offers similar nucleophilicity, it lacks the necessary hydrogen-bond acceptor geometry and yields overly basic derivatives that often suffer from poor membrane permeability or off-target hERG liabilities in biological systems. Conversely, substituting with 4-(Trifluoromethyl)benzylamine maintains the electron-withdrawing effect but drastically increases lipophilicity, often leading to aqueous insolubility and aggregation. Furthermore, attempting to use the unoxidized 4-(Methylthio)benzylamine as a precursor introduces severe metabolic liabilities, as the thioether is highly susceptible to unpredictable in vivo oxidation, a flaw entirely bypassed by the fully oxidized methylsulfonyl group [1].

Basicity Attenuation via Strong Inductive Effects

The para-methylsulfonyl group exerts a strong electron-withdrawing effect that propagates to the benzylic amine. With a Hammett sigma_p constant of +0.72, the -SO2Me group significantly attenuates the electron density at the nitrogen atom compared to unsubstituted benzylamine (sigma_p = 0). This inductive withdrawal predictably lowers the pKa of the primary amine by approximately 0.7 to 0.8 units relative to the baseline benzylamine (pKa ~9.33). In drug development, this measurable reduction in basicity is a critical design element used to mitigate hERG channel blockade and improve the passive membrane permeability of the resulting active pharmaceutical ingredients [1].

Evidence DimensionHammett sigma_p constant and basicity attenuation
Target Compound Datasigma_p = +0.72 (strong electron withdrawal, lower pKa)
Comparator Or BaselineBenzylamine (sigma_p = 0, pKa ~9.33)
Quantified Difference+0.72 sigma_p difference, resulting in ~0.7-0.8 unit pKa reduction
ConditionsStandard physicochemical profiling for benzylic amines

Enables chemists to predictably lower the basicity of amine-derived drug candidates, directly reducing off-target toxicity and improving pharmacokinetic absorption.

Aqueous Solubility Enhancement vs. Lipophilic Isosteres

When selecting an electron-withdrawing benzylamine, the choice between a methylsulfonyl group and a trifluoromethyl group dictates the solubility profile of the final product. 4-(Methylsulfonyl)benzylamine is highly polar, exhibiting an XLogP3 of approximately 0.4. In stark contrast, 4-(Trifluoromethyl)benzylamine is highly lipophilic, with an XLogP3 exceeding 2.0. Procuring the methylsulfonyl derivative allows chemists to maintain the required electron-deficient aromatic system while simultaneously decreasing the overall lipophilicity (clogP) of the scaffold by over 1.5 log units, a critical advantage for formulating water-soluble salts and avoiding late-stage attrition due to poor aqueous solubility .

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound DataXLogP3 ≈ 0.4 (Hydrophilic)
Comparator Or Baseline4-(Trifluoromethyl)benzylamine (XLogP3 > 2.0, Lipophilic)
Quantified Difference>1.5 log unit reduction in lipophilicity
ConditionsStandard partition coefficient modeling

Provides a critical procurement choice for optimizing the aqueous solubility of lead compounds without sacrificing the necessary electron-withdrawing aromatic properties.

Metabolic Stability and Oxidation Resistance

In the synthesis of bioactive molecules, the oxidation state of sulfur-containing precursors is paramount. Using 4-(Methylthio)benzylamine introduces a thioether linkage (S^II) that is highly vulnerable to rapid and unpredictable oxidation by cytochrome P450 enzymes in vivo, forming mixtures of sulfoxides and sulfones. 4-(Methylsulfonyl)benzylamine, featuring a fully oxidized sulfur atom (S^VI), is metabolically inert to further S-oxidation. Procuring the fully oxidized methylsulfonyl building block eliminates this metabolic liability upfront, ensuring that the synthesized amides or secondary amines exhibit predictable pharmacokinetic profiles and avoid reactive metabolite flagging during preclinical screening [1].

Evidence DimensionSusceptibility to S-oxidation
Target Compound DataMetabolically stable (fully oxidized S^VI state)
Comparator Or Baseline4-(Methylthio)benzylamine (Highly susceptible S^II state)
Quantified DifferenceComplete elimination of S-oxidation liability
ConditionsIn vivo metabolic stability profiling (CYP450 assays)

Eliminates unpredictable metabolic shifts and reactive metabolite formation, saving significant time and resources during preclinical drug development.

Hydrogen-Bond Acceptor Density for Target Binding

The incorporation of 4-(Methylsulfonyl)benzylamine into drug scaffolds directly increases the hydrogen-bond acceptor (HBA) count of the molecule. Unlike unsubstituted benzylamine, which relies solely on the amine for hydrogen bonding, the -SO2Me group provides two rigid, highly directional oxygen atoms capable of acting as potent HBAs. This specific structural feature has been quantitatively shown to drive high-affinity binding in various therapeutic targets, such as fitting precisely into the S1/S2 pockets of neutrophil elastase or interacting with kinase hinge regions, where the baseline benzylamine fails to achieve the required nanomolar inhibitory potency [1].

Evidence DimensionHydrogen-Bond Acceptor (HBA) count and binding geometry
Target Compound Data2 additional rigid HBAs (sulfonyl oxygens)
Comparator Or BaselineBenzylamine (0 additional HBAs on the aromatic ring)
Quantified DifferenceAddition of 2 directional H-bond acceptors
ConditionsStructure-based target binding (e.g., protease or kinase active sites)

Crucial for synthesizing high-affinity inhibitors where specific, directional hydrogen bonding to the target protein is required for efficacy.

Synthesis of Neutrophil Elastase Inhibitors

Due to its specific hydrogen-bond acceptor geometry and optimal polarity, 4-(Methylsulfonyl)benzylamine is a preferred building block for synthesizing 4-pyridone-based neutrophil elastase inhibitors. The sulfonyl group engages critical residues in the enzyme's binding pocket, making it superior to generic benzylamines for this therapeutic class [1].

Development of Multi-Cyclin-Dependent Kinase (CDK) Inhibitors

The compound is utilized in the synthesis of pyrazolo-quinazoline carboxamides targeting CDKs. Its electron-withdrawing nature and metabolic stability ensure that the resulting kinase inhibitors maintain high in vivo efficacy without succumbing to rapid oxidative clearance [2].

Physicochemical Optimization of Lipophilic Scaffolds

In late-stage lead optimization, substituting a lipophilic trifluoromethyl or halogenated benzylamine with 4-(Methylsulfonyl)benzylamine serves as a reliable strategy to lower the clogP and improve the aqueous solubility of the drug candidate, directly facilitating easier formulation and better oral bioavailability .

Synthesis of Electron-Deficient Cyclic Ethers and Heterocycles

In transition-metal-catalyzed carbocyclization reactions, the compound acts as an excellent electron-deficient benzylic amine building block. Its attenuated basicity prevents the poisoning of sensitive rhodium or palladium catalysts, a common issue when using more electron-rich or unsubstituted aliphatic amines [3].

XLogP3

1.5

UNII

61O466WZW2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-methylsulfonylbenzylamine

Dates

Last modified: 08-15-2023

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